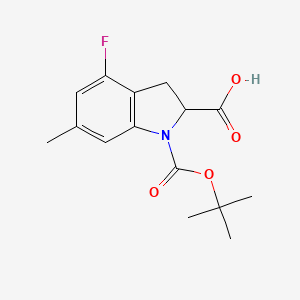
4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a phenyl group, and a cyanobenzyl moiety, making it an interesting subject for chemical studies.
Mechanism of Action
Target of Action
Similar compounds have shown affinity towards σ1 and σ2 receptors . These receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions.
Mode of Action
This could result in changes in cellular signaling pathways, leading to various physiological effects .
Biochemical Pathways
The σ receptors are known to modulate several signaling pathways, including those involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been used in imaging studies, suggesting they may have suitable pharmacokinetic properties for distribution throughout the body .
Result of Action
Based on its potential interaction with σ receptors, it might influence cellular signaling, potentially affecting cell proliferation, survival, and other physiological processes .
Preparation Methods
The synthesis of 4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the cyanobenzyl moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide has potential applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a precursor for other valuable compounds.
Comparison with Similar Compounds
Similar compounds to 4-(((4-cyanobenzyl)oxy)methyl)-N-phenylpiperidine-1-carboxamide include other piperidine derivatives and compounds with cyanobenzyl or phenyl groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and effects. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
4-[(4-cyanophenyl)methoxymethyl]-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-14-17-6-8-18(9-7-17)15-26-16-19-10-12-24(13-11-19)21(25)23-20-4-2-1-3-5-20/h1-9,19H,10-13,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTURMVKWOTOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)
![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)


![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)


![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2478741.png)
![5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478742.png)

![N-{[(4-methoxyphenyl)carbamothioyl]amino}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2478752.png)
![4-{[1-(2,3-Dichloropyridine-4-carbonyl)pyrrolidin-2-yl]methyl}morpholine](/img/structure/B2478753.png)
![6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2478754.png)

